molecular formula C23H26N2O4S B15034404 1-(2,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B15034404
M. Wt: 426.5 g/mol
InChI Key: XYBSWZZBLHOSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a naphthalene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene

Uniqueness

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethoxyphenyl and naphthalene sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H26N2O4S/c1-28-21-9-7-20(23(16-21)29-2)17-24-11-13-25(14-12-24)30(26,27)22-10-8-18-5-3-4-6-19(18)15-22/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

XYBSWZZBLHOSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.